molecular formula C9H21IN2 B14278454 1-Butyl-1-methylpiperazin-1-ium iodide CAS No. 129825-30-5

1-Butyl-1-methylpiperazin-1-ium iodide

Cat. No.: B14278454
CAS No.: 129825-30-5
M. Wt: 284.18 g/mol
InChI Key: MOAVPDDUSXCAIL-UHFFFAOYSA-M
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Description

1-Butyl-1-methylpiperazin-1-ium iodide is a chemical compound that belongs to the class of piperazinium salts It is characterized by the presence of a butyl group and a methyl group attached to the nitrogen atoms of the piperazine ring, with an iodide ion as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-1-methylpiperazin-1-ium iodide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of 1-butylpiperazine with methyl iodide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:

1-Butylpiperazine+Methyl iodide1-Butyl-1-methylpiperazin-1-ium iodide\text{1-Butylpiperazine} + \text{Methyl iodide} \rightarrow \text{this compound} 1-Butylpiperazine+Methyl iodide→1-Butyl-1-methylpiperazin-1-ium iodide

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-1-methylpiperazin-1-ium iodide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or organic solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Formation of 1-butyl-1-methylpiperazin-1-ium chloride, bromide, or hydroxide.

    Oxidation: Formation of oxidized derivatives of the piperazine ring.

    Reduction: Formation of reduced derivatives of the piperazine ring.

Scientific Research Applications

1-Butyl-1-methylpiperazin-1-ium iodide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biological probe or drug candidate.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-butyl-1-methylpiperazin-1-ium iodide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Butyl-1-methylpiperazin-1-ium iodide can be compared with other similar compounds such as:

  • 1-Butyl-1-methylpiperazin-1-ium chloride
  • 1-Butyl-1-methylpiperazin-1-ium bromide
  • 1-Butyl-1-methylpiperazin-1-ium hydroxide

Uniqueness: The iodide ion in this compound imparts unique properties such as higher reactivity in nucleophilic substitution reactions compared to its chloride or bromide counterparts. Additionally, the iodide ion can influence the solubility and stability of the compound in different solvents.

Properties

CAS No.

129825-30-5

Molecular Formula

C9H21IN2

Molecular Weight

284.18 g/mol

IUPAC Name

1-butyl-1-methylpiperazin-1-ium;iodide

InChI

InChI=1S/C9H21N2.HI/c1-3-4-7-11(2)8-5-10-6-9-11;/h10H,3-9H2,1-2H3;1H/q+1;/p-1

InChI Key

MOAVPDDUSXCAIL-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+]1(CCNCC1)C.[I-]

Origin of Product

United States

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